4-{1-(4-bromophenyl)-2-nitroethyl}-3-(2-hydroxyphenyl)-1H-pyrazol-5-ol
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Overview
Description
4-{1-(4-bromophenyl)-2-nitroethyl}-3-(2-hydroxyphenyl)-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromophenyl group, a nitroethyl group, and a hydroxyphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-(4-bromophenyl)-2-nitroethyl}-3-(2-hydroxyphenyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.
Addition of the nitroethyl group: This can be done through a nitration reaction, where a nitro group is introduced to the ethyl chain.
Attachment of the hydroxyphenyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-{1-(4-bromophenyl)-2-nitroethyl}-3-(2-hydroxyphenyl)-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-{1-(4-bromophenyl)-2-nitroethyl}-3-(2-hydroxyphenyl)-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{1-(4-bromophenyl)-2-nitroethyl}-3-(2-hydroxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-(4-chlorophenyl)-2-nitroethyl}-3-(2-hydroxyphenyl)-1H-pyrazol-5-ol
- 4-{1-(4-fluorophenyl)-2-nitroethyl}-3-(2-hydroxyphenyl)-1H-pyrazol-5-ol
- 4-{1-(4-methylphenyl)-2-nitroethyl}-3-(2-hydroxyphenyl)-1H-pyrazol-5-ol
Uniqueness
4-{1-(4-bromophenyl)-2-nitroethyl}-3-(2-hydroxyphenyl)-1H-pyrazol-5-ol is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
4-[1-(4-bromophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4/c18-11-7-5-10(6-8-11)13(9-21(24)25)15-16(19-20-17(15)23)12-3-1-2-4-14(12)22/h1-8,13,22H,9H2,(H2,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMJFGCSVMMSKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NN2)C(C[N+](=O)[O-])C3=CC=C(C=C3)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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